molecular formula C8H10N2O B2597441 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one CAS No. 1496334-19-0

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2597441
CAS No.: 1496334-19-0
M. Wt: 150.181
InChI Key: MXUXSMOWOXQABA-UHFFFAOYSA-N
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Description

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound featuring a dihydropyrimidinone core with a methylcyclopropyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with ethyl acetoacetate, followed by cyclization in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted dihydropyrimidinones.

Scientific Research Applications

2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclopropylamine: A precursor in the synthesis of 2-(2-Methylcyclopropyl)-3,4-dihydropyrimidin-4-one.

    3,4-Dihydropyrimidin-4-one: The core structure without the methylcyclopropyl substituent.

    2-(2-Cyclopropylcyclopropyl)-3,4-dihydropyrimidin-4-one: A similar compound with a different cyclopropyl substitution pattern.

Uniqueness

This compound is unique due to the presence of the methylcyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a bioactive compound and its utility in synthetic chemistry.

Properties

IUPAC Name

2-(2-methylcyclopropyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-4-6(5)8-9-3-2-7(11)10-8/h2-3,5-6H,4H2,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUXSMOWOXQABA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C2=NC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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